molecular formula C10H22O B033509 3,5-Dimethyl-4-octanol CAS No. 19781-12-5

3,5-Dimethyl-4-octanol

Cat. No. B033509
CAS RN: 19781-12-5
M. Wt: 158.28 g/mol
InChI Key: MWWSGOVAPIIIAZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-octanol is a chemical compound with the molecular formula C10H22O and a molecular weight of 158.28 . It is also known by its CAS Number: 19781-12-5 .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-octanol consists of a chain of 10 carbon atoms (an octanol structure), with two methyl groups (CH3) attached to the 3rd and 5th carbon atoms .


Physical And Chemical Properties Analysis

The boiling point of 3,5-Dimethyl-4-octanol is predicted to be 199.5±8.0 °C and its density is predicted to be 0.823±0.06 g/cm3 . Its pKa value is predicted to be 15.12±0.20 .

Safety And Hazards

3,5-Dimethyl-4-octanol is classified as a danger under the GHS system, with hazard statements H318-H315-H335 indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

3,5-dimethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-7-9(4)10(11)8(3)6-2/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSGOVAPIIIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399580
Record name 3,5-dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-octanol

CAS RN

19781-12-5
Record name 3,5-dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-OCTANOL
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